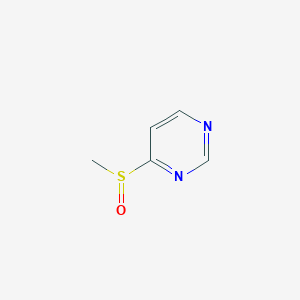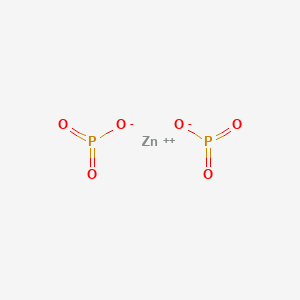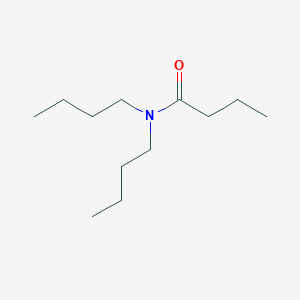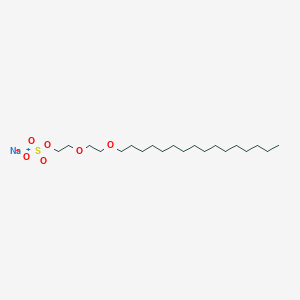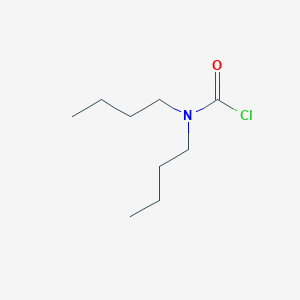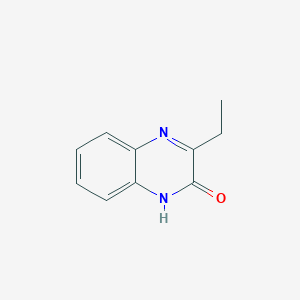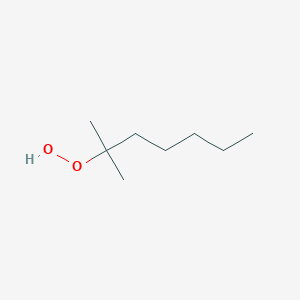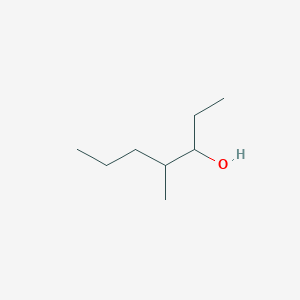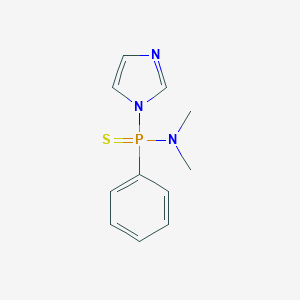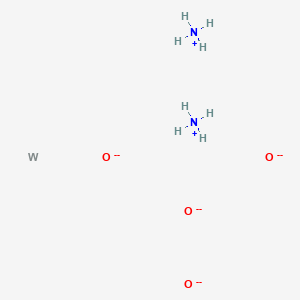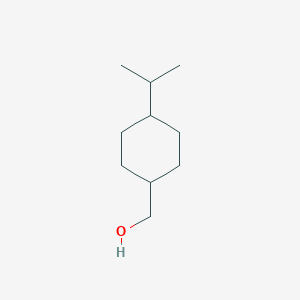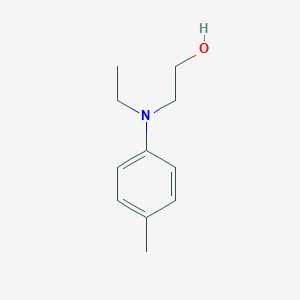
2-(N-Ethyl-p-toluidino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Ethyl-p-toluidino)ethanol, also known as AET, is a chemical compound that has been extensively studied for its potential applications in scientific research. AET is a tertiary amine that is commonly used as a pH indicator, but it has also been found to have a variety of other properties that make it useful in research settings.
Mécanisme D'action
The mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
Effets Biochimiques Et Physiologiques
2-(N-Ethyl-p-toluidino)ethanol has been found to have a variety of biochemical and physiological effects, including the inhibition of protein kinase C and the activation of caspases. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce the expression of certain genes involved in apoptosis and to increase the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-Ethyl-p-toluidino)ethanol in lab experiments is its high sensitivity and specificity, which allows for the detection of small changes in pH or protein-ligand interactions. However, 2-(N-Ethyl-p-toluidino)ethanol can be toxic at high concentrations and may interfere with other cellular processes, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(N-Ethyl-p-toluidino)ethanol, including the development of new fluorescent probes and pH-sensitive dyes, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol and to identify any potential side effects or limitations of its use in research settings.
Applications De Recherche Scientifique
2-(N-Ethyl-p-toluidino)ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a pH-sensitive dye for the measurement of intracellular pH, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
13386-60-2 |
|---|---|
Nom du produit |
2-(N-Ethyl-p-toluidino)ethanol |
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(N-ethyl-4-methylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
WULPPMCTKHSRAO-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)C |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)C |
Autres numéros CAS |
13386-60-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

